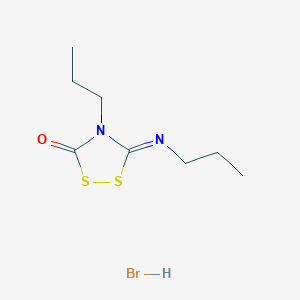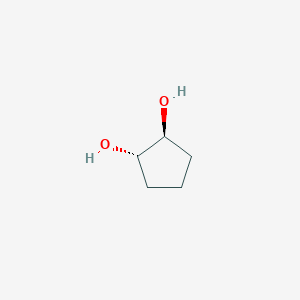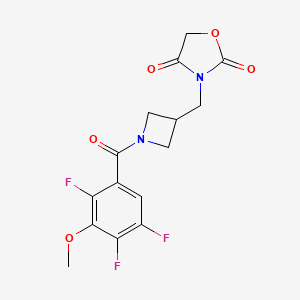![molecular formula C19H22N6O3S B2791343 [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone CAS No. 2034208-68-7](/img/no-structure.png)
[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in the biochemical pathways . The interaction often involves the formation of a complex between the compound and its target, which can inhibit or enhance the target’s activity.
Biochemical Pathways
Pyrazole derivatives have been found to affect various biological pathways . For instance, they have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound could have a wide range of effects at the molecular and cellular levels . These effects could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, inhibition of HIV replication, reduction of oxidative stress, inhibition of microbial growth, inhibition of tubercular bacteria, regulation of blood glucose levels, inhibition of malarial parasites, and inhibition of cholinesterase .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone' involves the reaction of 4-(chloromethyl)quinoxaline with 1,4-diazepane-5-sulfonyl chloride, followed by the addition of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid and subsequent reduction to yield the final product.", "Starting Materials": [ "4-(chloromethyl)quinoxaline", "1,4-diazepane-5-sulfonyl chloride", "3,5-dimethyl-1H-pyrazole-4-carboxylic acid" ], "Reaction": [ "Step 1: 4-(chloromethyl)quinoxaline is reacted with 1,4-diazepane-5-sulfonyl chloride in the presence of a base such as triethylamine to yield the intermediate 4-[(quinoxalin-2-ylmethyl)sulfonyl]-1,4-diazepane.", "Step 2: 3,5-dimethyl-1H-pyrazole-4-carboxylic acid is added to the reaction mixture and the resulting mixture is heated to reflux in a suitable solvent such as dichloromethane.", "Step 3: The reaction mixture is then cooled and the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable solvent such as ethanol and reduced using a suitable reducing agent such as sodium borohydride to yield the final product '[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone'." ] } | |
Numéro CAS |
2034208-68-7 |
Formule moléculaire |
C19H22N6O3S |
Poids moléculaire |
414.48 |
Nom IUPAC |
[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone |
InChI |
InChI=1S/C19H22N6O3S/c1-13-18(14(2)23-22-13)29(27,28)25-9-5-8-24(10-11-25)19(26)17-12-20-15-6-3-4-7-16(15)21-17/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,22,23) |
Clé InChI |
IQVVFERGXZSHDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2791260.png)
![4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline](/img/structure/B2791265.png)

![1'-[(3-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2791267.png)
![7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2791270.png)
![N-(2,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2791271.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methoxyphenyl)methanone](/img/structure/B2791272.png)

![2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2791274.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2791275.png)



